molecular formula C6H6N2O4 B138231 Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI) CAS No. 144912-56-1

Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI)

Cat. No. B138231
M. Wt: 170.12 g/mol
InChI Key: JTTXYNACSOASTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI), commonly known as Glyoxaline-3-acetic acid, is a cyclic amino acid that is used in various scientific research applications. It is a non-essential amino acid, meaning that it can be produced by the body and is not required to be consumed through the diet. Glycine is an important component of many proteins and enzymes and is involved in several biochemical and physiological processes in the body.

Mechanism Of Action

Glycine acts as an inhibitory neurotransmitter in the central nervous system, meaning that it reduces the activity of neurons. It binds to specific receptors, known as glycine receptors, which are found throughout the brain and spinal cord. Glycine receptors are involved in several physiological processes, including the regulation of motor function, pain perception, and the sleep-wake cycle.

Biochemical And Physiological Effects

Glycine has several biochemical and physiological effects in the body. It is involved in the synthesis of several important molecules, including creatine, heme, and glutathione. Glycine is also involved in the regulation of blood sugar levels and the production of collagen, an important component of connective tissue.

Advantages And Limitations For Lab Experiments

Glycine is commonly used as a buffer in biochemical and physiological experiments due to its ability to maintain a stable pH. It is also a relatively inexpensive and readily available compound. However, glycine has limitations in certain experiments, such as those involving the study of membrane proteins, due to its ability to disrupt membrane structure.

Future Directions

There are several potential future directions for the study of glycine. One area of research is the potential therapeutic effects of glycine in various conditions, such as schizophrenia and sleep disorders. Another area of research is the development of new methods for the synthesis of glycine and related compounds. Additionally, the study of glycine receptors and their role in physiological processes may lead to the development of new drugs for the treatment of various conditions.

Synthesis Methods

Glycine can be synthesized in the body from serine, another non-essential amino acid, through a process known as serine hydroxymethyltransferase. It can also be synthesized in the laboratory through several methods, including the Strecker synthesis, Gabriel synthesis, and the Kolbe-Schmitt reaction.

Scientific Research Applications

Glycine is used in various scientific research applications, including as a buffer in biochemical and physiological experiments. It is also used as a precursor in the synthesis of several important molecules, such as porphyrins and purines. Glycine has also been studied for its potential therapeutic effects in several conditions, including schizophrenia, sleep disorders, and certain types of cancer.

properties

CAS RN

144912-56-1

Product Name

Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)-(9CI)

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-[(2-amino-3,4-dioxocyclobuten-1-yl)amino]acetic acid

InChI

InChI=1S/C6H6N2O4/c7-3-4(6(12)5(3)11)8-1-2(9)10/h8H,1,7H2,(H,9,10)

InChI Key

JTTXYNACSOASTF-UHFFFAOYSA-N

SMILES

C(C(=O)O)NC1=C(C(=O)C1=O)N

Canonical SMILES

C(C(=O)O)NC1=C(C(=O)C1=O)N

synonyms

Glycine, N-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)- (9CI)

Origin of Product

United States

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